

## Spectroscopic and Synthetic Profile of Boc-Hyp-OMe: A Technical Guide

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Compound of Interest		
Compound Name:	Вос-Нур-ОМе	
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For researchers, scientists, and professionals engaged in drug development and peptide chemistry, this document provides a comprehensive technical overview of the spectroscopic data and synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester (**Boc-Hyp-OMe**). This guide presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis and characterization.

## **Spectroscopic Data Analysis**

The structural integrity and purity of synthesized **Boc-Hyp-OMe** are paramount for its application in further chemical synthesis. The following tables summarize the key spectroscopic data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry analyses.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Boc-Hyp-OMe** (CDCl<sub>3</sub>, 400 MHz)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.40	m	1H	H-2
~4.35	br s	1H	H-4
3.75	S	3H	-OCH₃
~3.60	m	1H	H-5a
~3.45	m	1H	H-5b
~2.25	m	1H	H-3a
~2.05	m	1H	H-3b
1.45 & 1.42	2 x s	9H	Boc (-C(CH <sub>3</sub> ) <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Boc-Hyp-OMe** 

While a specific, fully assigned <sup>13</sup>C NMR spectrum for **Boc-Hyp-OMe** is not readily available in the public domain, characteristic chemical shifts can be predicted based on the analysis of structurally similar compounds, such as Boc-Hyp-OH and other N-Boc protected amino acid methyl esters.



Chemical Shift (δ) ppm (Predicted)	Assignment
~174	C=O (ester)
~155	C=O (Boc)
~80	-C(CH <sub>3</sub> ) <sub>3</sub>
~70	C-4
~59	C-2
~55	C-5
~52	-OCH₃
~39	C-3
~28	-C(CH3)3

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **Boc-Hyp-OMe** 

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3450	O-H stretch (hydroxyl)
~2975	C-H stretch (aliphatic)
~1745	C=O stretch (ester)
~1690	C=O stretch (carbamate)

## **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data for Boc-Hyp-OMe



m/z	Assignment
246.13	[M+H]+
268.11	[M+Na]+
190.08	[M+H - tBu] <sup>+</sup>
146.07	[M+H - Boc] <sup>+</sup>

## **Experimental Protocols**

The synthesis and spectroscopic characterization of **Boc-Hyp-OMe** require precise and well-defined methodologies.

# Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe)

A common and effective method for the synthesis of **Boc-Hyp-OMe** involves a two-step process starting from trans-4-hydroxy-L-proline.[1]

#### Step 1: Esterification of trans-4-hydroxy-L-proline

- Suspend trans-4-hydroxy-L-proline in methanol.
- Cool the mixture in an ice bath and slowly add thionyl chloride.
- Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure to obtain trans-4-hydroxy-L-proline methyl ester hydrochloride.

#### Step 2: Boc-protection of the amino group

 Dissolve the trans-4-hydroxy-L-proline methyl ester hydrochloride in a suitable solvent such as dichloromethane.[2]



- Cool the solution to 0°C and add triethylamine, followed by di-tert-butyl dicarbonate (Boc<sub>2</sub>O).
   [2]
- Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).[2]
- Work up the reaction by washing with aqueous solutions of HCl and NaHCO₃, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure Boc-Hyp-OMe.

## **Spectroscopic Characterization Methods**

NMR Spectroscopy:

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

Infrared spectra are obtained using an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry:

Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer. The sample is typically dissolved in a mixture of methanol and water with a small amount of formic acid to facilitate protonation.

## **Workflow and Logical Relationships**

The synthesis and characterization of **Boc-Hyp-OMe** follow a logical progression from starting materials to the final, fully characterized product. This workflow is visualized in the diagram



below.



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## References

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